molecular formula C8H9Cl2NO2S B182830 2,5-dichloro-N,N-dimethylbenzenesulfonamide CAS No. 88522-19-4

2,5-dichloro-N,N-dimethylbenzenesulfonamide

Cat. No.: B182830
CAS No.: 88522-19-4
M. Wt: 254.13 g/mol
InChI Key: LMCAXMSPFKYAHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N,N-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with dimethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

2,5-dichlorobenzenesulfonyl chloride+dimethylamineThis compound\text{2,5-dichlorobenzenesulfonyl chloride} + \text{dimethylamine} \rightarrow \text{this compound} 2,5-dichlorobenzenesulfonyl chloride+dimethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different sulfonamide derivatives .

Scientific Research Applications

2,5-Dichloro-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms may also participate in halogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N,N-dimethylbenzenesulfonamide
  • 2,6-Dichloro-N,N-dimethylbenzenesulfonamide
  • 2,5-Dichloro-N,N-diethylbenzenesulfonamide

Uniqueness

2,5-Dichloro-N,N-dimethylbenzenesulfonamide is unique due to the specific positioning of the chlorine atoms and the dimethylamino group, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2,5-dichloro-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2S/c1-11(2)14(12,13)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCAXMSPFKYAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354694
Record name 2,5-dichloro-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88522-19-4
Record name 2,5-dichloro-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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